3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid
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Overview
Description
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid is an organic compound that features both bromine and chlorine substituents on a benzene ring, along with a keto group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid typically involves the bromination and chlorination of a benzene derivative followed by the introduction of the keto and carboxylic acid groups. One common method involves starting with 3-bromo-2-chlorobenzene and performing a Friedel-Crafts acylation to introduce the keto group. The carboxylic acid group can then be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, and the carboxylic acid group can be reduced to an aldehyde or alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The keto and carboxylic acid groups can also participate in hydrogen bonding and other interactions that contribute to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chlorobenzoic acid
- 3-Bromo-2-chlorophenylboronic acid
- 2-Bromo-3-chlorobutane
Uniqueness
3-(3-Bromo-2-chlorophenyl)-2-oxopropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H6BrClO3 |
---|---|
Molecular Weight |
277.50 g/mol |
IUPAC Name |
3-(3-bromo-2-chlorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrClO3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
FLRHDHLTKNPHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)CC(=O)C(=O)O |
Origin of Product |
United States |
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